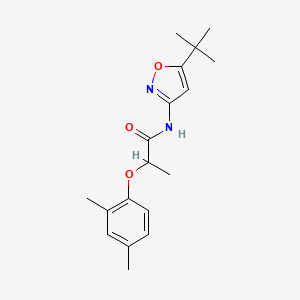

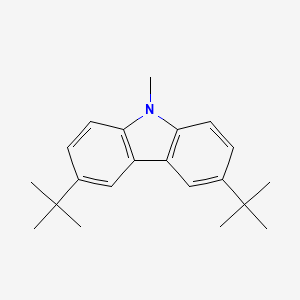

3,6-di-tert-butyl-9-methyl-9H-carbazole

Descripción general

Descripción

3,6-di-tert-butyl-9-methyl-9H-carbazole, also known as dibutylcarbazole, is an organic compound with the chemical formula C26H35N. It is a yellow crystalline powder that is commonly used in scientific research due to its unique properties. This compound has been extensively studied in recent years due to its potential applications in various fields, including optoelectronics, photovoltaics, and organic light-emitting diodes (OLEDs).

Aplicaciones Científicas De Investigación

Photophysical and Electrochemical Properties

A study by Huang et al. (2014) explored the use of 3,6-di-tert-butyl-9H-carbazole derivatives in thermally activated delayed fluorescence materials. These materials, synthesized through Ulmann coupling reactions, demonstrated variable electronic, photophysical, and electrochemical properties. This research suggests potential applications in optoelectronic devices due to the tunable energy gap between singlet and triplet states in these materials (Huang et al., 2014).

Aggregation-Induced Phosphorescent Emission

Shan et al. (2012) reported on the synthesis of cationic iridium(III) complexes with 3,6-di-tert-butyl-9H-carbazole ligands. These complexes exhibit aggregation-induced phosphorescent emission (AIPE) and are potential candidates for light-emitting electrochemical cells and organic vapor sensing. Their research also showed applications in biological imaging (Shan et al., 2012).

Fluorescent Emission

Gruzdev et al. (2015) developed a synthesis method for 3,6-di-tert-butyl-9H-carbazole derivatives and investigated their photochemical properties. These compounds exhibited fluorescent emission in the 400–600 nm range with high quantum yield, indicating potential applications in fluorescent materials and sensors (Gruzdev et al., 2015).

Coordination Chemistry with Transition Metals

Grüger et al. (2013) synthesized monoanionic PNP pincer type ligands with a 3,6-di-tert-butyl-9H-carbazole backbone. They explored the coordination chemistry of these ligands with nickel, palladium, and rhodium. This research opens pathways for applications in catalysis and material science (Grüger et al., 2013).

Applications in Electroluminescence and Sensing

Shan et al. (2011) created cationic iridium complexes with 3,6-di-tert-butyl-9H-carbazole. These complexes demonstrated unique aggregation-induced phosphorescent emission properties, making them suitable for use in light-emitting electrochemical cells (LECs) and organic vapor sensing (Shan et al., 2011).

Synthesis and Crystallographic Studies

Kant et al. (2015) conducted synthetic and crystallographic studies oncompounds derived from 3,6-di-tert-butyl-9H-carbazole. Their research focused on the synthesis and characterization of specific carbazole derivatives, providing valuable insights into the molecular structure and interactions within these compounds. This study contributes to the understanding of carbazole chemistry, which can be applied in various scientific fields (Kant et al., 2015).

Redox-Active Materials for Energy Storage

Yigit and Güllü (2017) presented the design and synthesis of novel poly(3,6-dithienylcarbazole) derivatives as redox-active materials for electrochemical energy storage applications. These materials demonstrated high performance in flexible solid-state pseudocapacitors, showcasing the potential of 3,6-di-tert-butyl-9H-carbazole derivatives in advanced energy storage technologies (Yigit & Güllü, 2017).

Mixed-Valence Radical Cations

Kaafarani et al. (2016) investigated mixed-valence cations of compounds containing 3,6-di-tert-butyl-9H-carbazole. Their work focused on the generation and characterization of radical cations, providing insights into the hole-transporting properties of these species. This research has implications for the development of organic light-emitting diodes and other electronic devices (Kaafarani et al., 2016).

Carbazole-Functionalized Materials for Bioimaging

Li et al. (2021) synthesized carbazole-functionalized 9-borafluorene derivatives with exceptional photoluminescence properties. These materials, exhibiting high quantum yields and two-photon absorption cross-sections, have potential applications in bioimaging and other photonic technologies (Li et al., 2021)

Propiedades

IUPAC Name |

3,6-ditert-butyl-9-methylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N/c1-20(2,3)14-8-10-18-16(12-14)17-13-15(21(4,5)6)9-11-19(17)22(18)7/h8-13H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXMLNBTIJVABO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B4620888.png)

![4-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4620893.png)

![4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B4620895.png)

![ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4620915.png)

![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4620917.png)

![N-benzyl-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4620921.png)

![4-chloro-N-[(4-methylbenzyl)oxy]benzamide](/img/structure/B4620937.png)

![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-methylpropanamide)](/img/structure/B4620945.png)

![N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4620969.png)